molecular formula C24H17O B13745609 2,4,6-Triphenylphenoxyl

2,4,6-Triphenylphenoxyl

Cat. No.: B13745609
M. Wt: 321.4 g/mol
InChI Key: JBBGEPSUMUPYOW-UHFFFAOYSA-N
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Description

2,4,6-Triphenylphenoxyl is a phenoxyl radical characterized by the presence of three phenyl groups attached to the phenoxyl core. This compound is known for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Triphenylphenoxyl typically involves the oxidation of 2,4,6-triphenylphenol. One common method is the use of a peroxide, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out in a suitable solvent like benzene or dioxane under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylphenoxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.

Major Products

    Oxidation: Formation of peroxides.

    Reduction: Regeneration of 2,4,6-triphenylphenol.

    Substitution: Various substituted phenoxyl derivatives depending on the reagent used.

Scientific Research Applications

2,4,6-Triphenylphenoxyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenylphenoxyl involves its ability to form stable radicals. This stability is attributed to the delocalization of the unpaired electron over the phenyl rings. The compound can interact with various molecular targets, including other radicals and reactive oxygen species, thereby influencing oxidative processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylphenoxyl
  • 4-Methoxy-2,6-diphenylphenoxyl
  • 2,6-Di-tert-butyl-4-phenylphenoxyl

Uniqueness

2,4,6-Triphenylphenoxyl is unique due to its high stability and distinct reactivity patterns compared to other phenoxyl radicals. The presence of three phenyl groups provides significant steric hindrance, which influences its chemical behavior and interactions .

Properties

Molecular Formula

C24H17O

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H

InChI Key

JBBGEPSUMUPYOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4

Origin of Product

United States

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